N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-8-16-14(22-18-8)12-10-3-5-21-7-11(10)23-15(12)17-13(19)9-2-4-20-6-9/h2,4,6H,3,5,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYDVNWLVNJQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Antioxidant Activity
Research indicates that derivatives of thieno[2,3-c]pyran compounds exhibit significant antioxidant properties. A study demonstrated that thieno[2,3-c]pyrazole compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The protective effects were attributed to their ability to stabilize cellular membranes and reduce oxidative damage .
Anticancer Potential
Compounds containing the thieno[2,3-c]pyran structure have shown promising activity against various cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in HepG-2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values as low as 4.37 µM . The mechanism of action may involve the inhibition of key signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
The biological activity of thieno[2,3-c]pyran derivatives extends to antimicrobial effects. Certain compounds have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Effects in Fish Models
In a controlled study involving Clarias gariepinus (African catfish), the administration of thieno[2,3-c]pyrazole derivatives significantly reduced the percentage of altered erythrocytes compared to controls exposed to toxins. The results indicated a protective role against environmental toxins through antioxidant mechanisms .
The proposed mechanisms underlying the biological activities of this compound include:
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Anticancer Mechanism : Inducing apoptosis in cancer cells through modulation of apoptotic pathways and inhibiting DNA synthesis.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)furan-3-carboxamide exhibit potent anticancer properties. The mechanisms underlying these effects include:
- Inhibition of Tubulin Polymerization : This leads to G2/M cell-cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives can significantly inhibit tumor growth in various cancer cell lines such as OVCAR-8 and HCT116 with percent growth inhibitions exceeding 75% .
Antimicrobial Properties
Compounds in the oxadiazole class have demonstrated notable antimicrobial activity against a range of pathogens. The proposed mechanisms include:
- Disruption of Cell Wall Synthesis : This is particularly effective against Gram-positive bacteria. In vitro studies have shown that related oxadiazole derivatives possess significant inhibitory effects on bacterial growth .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor:
- Cyclooxygenase Inhibition : Some derivatives exhibit moderate inhibition of cyclooxygenase (COX) enzymes involved in inflammatory processes .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |
| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |
Research Findings and Case Studies
Several studies have provided insights into the pharmacological properties of this compound:
- Antitumor Studies : Research has demonstrated that related compounds induce apoptosis through caspase activation and inhibit tumor cell migration .
- Antimicrobial Efficacy : Various derivatives have been tested against both Gram-positive and Gram-negative bacteria with promising results .
- Cytotoxicity Studies : The cytotoxic effects were evaluated using the NCI/60 cell line panel, revealing significant activity against multiple cancer types .
Summary of Biological Activities
Q & A
Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
